Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate
Description
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 4-methylbenzoyl group at the N1 position and a methyl ester at the C3 position of the indole core.
Properties
IUPAC Name |
methyl 1-(4-methylbenzoyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-9-13(10-8-12)17(20)19-11-15(18(21)22-2)14-5-3-4-6-16(14)19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHMCFDQUOCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation at the N1 Position
The N1 substituent significantly impacts physicochemical and biological properties. Key structural analogs include:
Key Observations:
- Electron-Donating vs.
- Polarity and Lipophilicity: The chloro substituent in the phenoxyacetyl analog () increases polarity, which may reduce membrane permeability compared to the target compound.
- Biological Relevance: Compounds like FUB-PB-22 () with bulky aryl esters are associated with cannabinoid receptor interactions, suggesting that the target compound’s benzoyl group may offer a balance between binding affinity and metabolic clearance.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Melting Points: Methyl 1-methyl-β-carboline-3-carboxylate () has a melting point >200°C, indicative of high crystallinity due to hydrogen bonding in the β-carboline core.
- Synthetic Yields: The phenoxyacetyl derivative () and β-carboline analog () report yields of ~71%, suggesting efficient acylation and oxidation steps under controlled conditions.
Stability and Reactivity
The 4-methylbenzoyl group likely improves stability against oxidative degradation compared to alkyl chains (e.g., fluoropentyl groups in NM-2201 ). However, the methyl ester at C3 may render the compound susceptible to hydrolysis under basic conditions, a common trait in ester-containing indoles.
Biological Activity
Methyl 1-(4-methylbenzoyl)-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its indole core, which is a common structural motif in many biologically active compounds. The presence of the 4-methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that it may exert effects by:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis, which is particularly relevant in cancer therapy.
- Receptor Modulation : It can bind to receptors that are pivotal in signaling pathways, potentially altering cellular responses to external stimuli.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 10.0 | Caspase activation |
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. In vitro studies showed:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the compound's effect on breast cancer cells. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with significant morphological changes consistent with apoptosis observed through microscopy .
- Antimicrobial Efficacy : Another study evaluated the compound's activity against a panel of pathogenic bacteria. The results confirmed its effectiveness, particularly against antibiotic-resistant strains, suggesting a potential role in developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
